Crystal System Divergence: Orthorhombic Pbca vs. Monoclinic P2₁/c Defines Solid-State Handling Properties
In a single-study, four-compound crystallographic analysis, 3,7-dimethyl-2(1H)-quinoxalinone crystallized in the orthorhombic Pbca space group, whereas its direct 3-monomethyl analog (3-methyl-2(1H)-quinoxalinone) adopted the monoclinic P2₁/c system [1]. This change in crystal system is driven by the additional methyl group at position 7, which alters intermolecular packing forces. The 3-methyl-6,7-dichloro and 3-methyl-7-nitro derivatives both crystallized in the triclinic P1‾ system, further confirming that even single-site substituent variation produces fundamentally different solid-state architectures [1].
| Evidence Dimension | Crystal system (space group) |
|---|---|
| Target Compound Data | Pbca orthorhombic |
| Comparator Or Baseline | 3-Methyl-2(1H)-quinoxalinone: P2₁/c monoclinic; 3-Methyl-6,7-dichloro-2(1H)-quinoxalinone: P1‾ triclinic; 3-Methyl-7-nitro-2(1H)-quinoxalinone: P1‾ triclinic |
| Quantified Difference | Orthorhombic vs. monoclinic vs. triclinic—three distinct crystal classes from single-site substituent changes |
| Conditions | X-ray single-crystal diffraction at room temperature; compounds synthesized and characterized by ¹H NMR and IR spectroscopy |
Why This Matters
Different crystal systems directly affect solubility, dissolution rate, mechanical stability, and formulation behavior—critical parameters for reproducible experimental outcomes in both academic and industrial settings.
- [1] Mondieig D, Négrier P, Massip S, Leger JM, Jarmoumi C, et al. Crystal structures of 3-methyl-2(1H)-quinoxalinone and three substituted derivatives. Journal of Physical Organic Chemistry, 2011, 24(12), 1193–1200. DOI: 10.1002/poc.1846. View Source
